8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorine atoms and benzyl and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline skeleton.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Substitution with benzyl and tolyl groups: These groups are introduced through nucleophilic substitution reactions using corresponding benzyl and tolyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl and tolyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different benzyl or tolyl groups.
Scientific Research Applications
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigation of its properties for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Exploration of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-5-(2-chlorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- 8-fluoro-5-(2-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- 8-fluoro-5-(2-bromobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Uniqueness
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-6-8-16(9-7-15)23-20-14-29(13-17-4-2-3-5-21(17)26)22-11-10-18(25)12-19(22)24(20)28-27-23/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDVUQNMNDYPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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